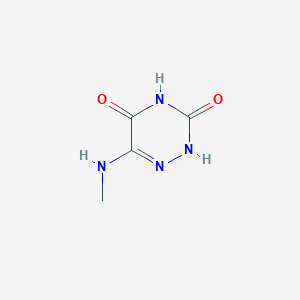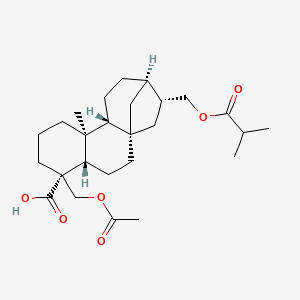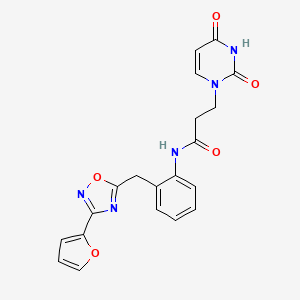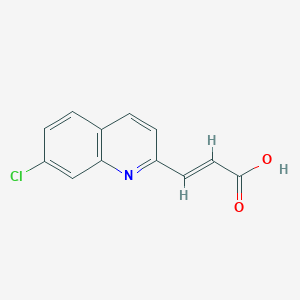![molecular formula C15H15N5O3 B2598294 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338662-63-7](/img/structure/B2598294.png)
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” belongs to the class of 1,2,4-oxadiazole derivatives . The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole-based compounds often involves the activation of tert-butylamidoxime by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including the compound , typically consists of a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives often involve the activation of tert-butylamidoxime, which results in the formation of a Lewis acid–ammonia complex as a leaving group, leading to the formation of the nitrile oxide .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C6H11N3O, an average mass of 141.171 Da, and a monoisotopic mass of 141.090210 Da .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Compounds with the 1,2,4-oxadiazole ring, such as 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid, are known for their potential in antitumor applications. For instance, Maftei et al. (2013) synthesized natural product analogs containing the 1,2,4-oxadiazole ring and tested them for antitumor activity. They found that these compounds exhibited significant potency against a range of cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Maftei et al., 2013).
Optical Properties
The optical properties of 1,2,4-oxadiazole derivatives have been a subject of study due to their potential applications in various fields. Ge et al. (2014) investigated novel derivatives for their fluorescence spectral characteristics, which can be crucial for applications in imaging and diagnostics (Ge et al., 2014).
Continuous-Flow Synthesis
The continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles has been explored to improve the efficiency and scalability of producing these compounds. Herath and Cosford (2017) reported a versatile method for the synthesis of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles, demonstrating the potential for industrial-scale production (Herath & Cosford, 2017).
Antioxidant and Antimicrobial Activities
Research has also been conducted on the antioxidant and antimicrobial properties of compounds with the 1,2,4-oxadiazole ring. Bassyouni et al. (2012) synthesized a series of derivatives and evaluated them for their antioxidant and antimicrobial activities, finding some compounds with high activity against various microorganisms, suggesting their potential in pharmaceutical applications (Bassyouni et al., 2012).
Binding Interactions
The binding interactions of 1,2,4-oxadiazole derivatives are also of interest in the scientific community. Reichert et al. (2001) reported on the formation of non-covalent complexes between 1,2,4-oxadiazol-5-ones and an imidazoline base, indicating potential uses in the development of novel pharmaceuticals or chemical sensors (Reichert et al., 2001).
Mécanisme D'action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their stability and are often used as bioisosteres for amides and esters . They have been found in a few natural products and have shown biological activity .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-15(2,3)14-18-12(23-19-14)9-5-4-6-16-11(9)20-7-10(13(21)22)17-8-20/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRMNJDFDBYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)


![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)
![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)


![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)

![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)